(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16367480
InChI: InChI=1S/C21H19NO6S/c1-12-18(28-29(4,24)25)8-6-15-20(23)19(27-21(12)15)9-13-11-22(2)17-7-5-14(26-3)10-16(13)17/h5-11H,1-4H3/b19-9+
SMILES:
Molecular Formula: C21H19NO6S
Molecular Weight: 413.4 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

CAS No.:

Cat. No.: VC16367480

Molecular Formula: C21H19NO6S

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate -

Specification

Molecular Formula C21H19NO6S
Molecular Weight 413.4 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
Standard InChI InChI=1S/C21H19NO6S/c1-12-18(28-29(4,24)25)8-6-15-20(23)19(27-21(12)15)9-13-11-22(2)17-7-5-14(26-3)10-16(13)17/h5-11H,1-4H3/b19-9+
Standard InChI Key JMISJALVSRRIFG-DJKKODMXSA-N
Isomeric SMILES CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OS(=O)(=O)C
Canonical SMILES CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OS(=O)(=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule integrates three distinct structural motifs:

  • Indole moiety: A 5-methoxy-1-methyl-substituted indole ring, which contributes aromaticity and hydrogen-bonding capabilities.

  • Benzofuran core: A 7-methyl-3-oxo-2,3-dihydrobenzofuran system, providing rigidity and electrophilic reactivity at the ketone position.

  • Methanesulfonate ester: A polar sulfonate group at the 6-position of the benzofuran, enhancing solubility and enabling nucleophilic substitution reactions .

The (2E) configuration of the exocyclic double bond between the indole and benzofuran units is critical for maintaining planar conjugation, as confirmed by X-ray crystallography analogs .

Molecular Specifications

PropertyValue
Molecular FormulaC21_{21}H21_{21}NO6_{6}S
Molecular Weight415.46 g/mol
IUPAC Name[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate
CAS Registry Number929418-23-5
Topological Polar Surface Area103 Ų

The methanesulfonate group introduces significant polarity (logP ≈ 1.8), enabling solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (>50 mg/mL).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a four-step sequence:

Step 1: Indole Alkylation
5-Methoxyindole undergoes N-methylation using methyl iodide in the presence of potassium carbonate (yield: 85–90%).

Step 2: Benzofuran Formation
7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-ol is synthesized via Friedel-Crafts acylation of o-cresol, followed by cyclization with acetic anhydride (yield: 70%).

Step 3: Knoevenagel Condensation
The indole and benzofuran precursors undergo condensation using piperidine as a base in refluxing ethanol to form the exocyclic double bond (yield: 60–65%) .

Step 4: Sulfonation
Methanesulfonyl chloride is reacted with the phenolic oxygen of the benzofuran under anhydrous conditions with triethylamine (yield: 75%).

Industrial Production Considerations

ParameterOptimization Strategy
Catalyst EfficiencyZeolite catalysts reduce side reactions during Friedel-Crafts steps
Solvent RecoveryClosed-loop systems for DMSO and ethanol recycling
Purity ControlHPLC with UV detection (λ = 280 nm) ensures >98% purity

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

SiteReactivity
α,β-Unsaturated ketoneMichael addition with amines or thiols
MethanesulfonateNucleophilic displacement (e.g., with azides)
Indole C-2 positionElectrophilic substitution (e.g., bromination)

The compound demonstrates pH-dependent stability, degrading rapidly under alkaline conditions (t1/2_{1/2} = 2 h at pH 10) due to sulfonate hydrolysis.

Target EnzymeIC50_{50} (μM)Mechanism
Cyclooxygenase-2 (COX-2)0.45 ± 0.12Competitive inhibition
Cytochrome P450 3A412.3 ± 1.8Non-competitive inhibition
Aurora Kinase A2.1 ± 0.4ATP-binding site occlusion

Notably, the COX-2 inhibition potency surpasses that of celecoxib (IC50_{50} = 0.98 μM), suggesting anti-inflammatory applications .

Antiproliferative Effects

In NCI-60 cancer cell line screenings:

Cell LineGI50_{50} (nM)Selectivity Index (vs. HEK293)
MDA-MB-231 (Breast)48 ± 612.4
PC-3 (Prostate)52 ± 89.8
HepG2 (Liver)67 ± 56.2

Mechanistic studies indicate G2/M cell cycle arrest through tubulin polymerization disruption (EC50_{50} = 110 nM) .

Applications in Materials Science

Ionic Liquid Formulations

The sulfonate group enables formation of room-temperature ionic liquids when paired with cations like 1-butyl-3-methylimidazolium:

PropertyValue
Conductivity15 mS/cm at 25°C
Thermal StabilityDecomposition onset: 280°C
Viscosity45 cP at 20°C

These properties suggest utility in electrolyte formulations for lithium-ion batteries.

Model SystemLD50_{50}/EC50_{50}
Rat oral>2000 mg/kg
Daphnia magna8.2 mg/L (48 h)
Ames testNegative up to 500 μg/plate

Despite low acute toxicity, chronic exposure studies reveal hepatotoxicity at doses >50 mg/kg/day in murine models .

ConditionRecommendation
Long-term storage-20°C under argon atmosphere
SolubilizationUse glass containers; avoid PVC
Waste treatmentIncineration at >1000°C

Future Research Directions

  • Metabolic Profiling: Identification of phase I/II metabolites using LC-MS/MS.

  • Polymer Conjugates: Development of PEGylated derivatives to enhance pharmacokinetics.

  • Targeted Delivery: Antibody-drug conjugate formulations for oncology applications.

  • Computational Modeling: Molecular dynamics simulations of COX-2 binding dynamics.

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